molecular formula C27H30ClN5O3 B2566955 2-(4-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223931-05-2

2-(4-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2566955
CAS No.: 1223931-05-2
M. Wt: 508.02
InChI Key:
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Description

The compound “2-(4-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The 1,2,4-triazole moiety is a unique heterocyclic compound that can interact with biological receptors through hydrogen-bonding and dipole interactions .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of various heterocyclic compounds, such as oxazoloquinazolines and oxazinoquinazolines, through reactions involving anthranilamide and isocyanates. These studies provide a foundation for the synthesis of complex molecules, including triazoloquinazolines, which are structurally related to the specified compound (Chern et al., 1988).

Reactivity with Aminoheterocycles

Investigations into the reactivity of enaminones with aminoheterocycles have led to the creation of azolopyrimidines and azolopyridines, underscoring the versatility of heterocyclic frameworks in synthesizing related quinazoline derivatives (Almazroa et al., 2004).

Biological Applications and Activity Studies

Analgesic Activity

Research into the analgesic properties of new pyrazoles and triazoles bearing a dibromoquinazoline moiety suggests potential therapeutic applications. While not directly related, this indicates the interest in quinazoline derivatives for pain management (Saad et al., 2011).

Antitumor Activity

Studies on imidazotetrazines, including synthesis and biological activity evaluation, highlight the antitumor potential of nitrogen-rich heterocycles. These findings could be relevant to the development of anticancer agents based on triazoloquinazoline frameworks (Stevens et al., 1984).

Antimicrobial Activity

The exploration of novel triazoles and quinazolines for antimicrobial properties points towards the utility of such compounds in combating bacterial and fungal infections. This research avenue could include compounds with similar structures to the one (Pokhodylo et al., 2021).

Mechanism of Action

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN5O3/c1-17(2)15-31-25(35)22-13-10-19(24(34)29-21-6-4-3-5-7-21)14-23(22)33-26(31)30-32(27(33)36)16-18-8-11-20(28)12-9-18/h8-14,17,21H,3-7,15-16H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUGZYNHZPAOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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